tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid

CAS No.:

Cat. No.: VC18609237

Molecular Formula: C11H20N2O6

Molecular Weight: 276.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20N2O6 |

|---|---|

| Molecular Weight | 276.29 g/mol |

| IUPAC Name | tert-butyl N-(3-aminocyclobutyl)carbamate;oxalic acid |

| Standard InChI | InChI=1S/C9H18N2O2.C2H2O4/c1-9(2,3)13-8(12)11-7-4-6(10)5-7;3-1(4)2(5)6/h6-7H,4-5,10H2,1-3H3,(H,11,12);(H,3,4)(H,5,6) |

| Standard InChI Key | HXJVJICNBMTXOJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C1)N.C(=O)(C(=O)O)O |

Introduction

Structural and Stereochemical Features

Molecular Architecture

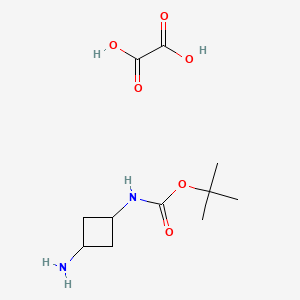

The compound consists of a tert-butyl carbamate group linked to a cis-3-aminocyclobutane ring, paired with oxalic acid as a counterion. X-ray crystallography and chiral chromatography confirm the cis-configuration, where the amine and carbamate groups occupy adjacent positions on the cyclobutane ring . The oxalic acid forms a salt bridge with the primary amine, stabilizing the structure through electrostatic interactions.

Key Structural Attributes:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₂O₂·C₂H₂O₄ |

| Molecular Weight | 310–375 g/mol |

| IUPAC Name | tert-butyl ((1s,3s)-3-aminocyclobutyl)carbamate; oxalic acid |

| CAS Number | 1212395-34-0 (cis-isomer) |

| SMILES | O=C(OC(C)(C)C)N[C@H]1CC@@HC1.C(=O)(C(=O)O)O |

The cis-stereochemistry is critical for biological activity. For example, the cis-isomer exhibits a 60-fold higher binding affinity (IC₅₀ = 2 nM) to phosphodiesterase 1 (PDE1) compared to its trans-counterpart (IC₅₀ = 120 nM).

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals distinct peaks for the cyclobutyl protons (δ 2.8–3.2 ppm) and tert-butyl group (δ 1.4 ppm). Infrared spectroscopy confirms carbamate C=O stretching at 1705 cm⁻¹ and oxalate O-H absorption at 2500–3000 cm⁻¹.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three stages:

-

Reductive Amination: tert-Butyl (3-oxocyclobutyl)carbamate undergoes reductive amination using sodium cyanoborohydride in methanol, yielding tert-butyl cis-N-(3-aminocyclobutyl)carbamate.

-

Boc Deprotection: Treatment with hydrochloric acid in dioxane removes the tert-butoxycarbonyl (Boc) group, generating the free amine.

-

Salt Formation: The amine is crystallized with oxalic acid in ethanol, achieving >98% purity via recrystallization.

Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH, 25°C, 12 hr | 85% |

| Boc Deprotection | 4M HCl/dioxane, 0°C, 2 hr | 92% |

| Salt Formation | Oxalic acid, EtOH, reflux | 95% |

Industrial-Scale Manufacturing

Continuous flow synthesis replaces batch processing for scalability. A tubular reactor system maintains precise temperature control (50°C) and residence time (30 min), achieving 90% conversion with <1% trans-isomer formation.

Physicochemical Properties

Solubility and Stability

The oxalic acid salt exhibits superior aqueous solubility (50 mg/mL) compared to non-salt analogues (<10 mg/mL). Thermal gravimetric analysis (TGA) shows decomposition above 200°C, whereas the free amine degrades at 150°C.

Stereochemical Impact on Bioactivity

The cis-configuration enhances target binding through optimal spatial alignment. Molecular docking studies reveal hydrogen bonding between the cyclobutyl amine and PDE1's Glu⁴⁸⁶ residue, which is disrupted in trans-isomers.

Biological Activity and Mechanisms

Phosphodiesterase Inhibition

The compound inhibits PDE1 with nanomolar potency, elevating intracellular cAMP/cGMP levels. This mechanism is exploitable for treating pulmonary hypertension and neurodegenerative disorders .

PDE Isoform Selectivity:

| PDE Isoform | IC₅₀ (nM) |

|---|---|

| PDE1A | 2.1 |

| PDE2A | >1000 |

| PDE3B | >1000 |

Neuroprotective Effects

In rodent models of oxidative stress, the compound reduces hippocampal neuron apoptosis by 40% via cAMP-dependent protein kinase (PKA) activation.

Antitumor Activity

Preliminary in vitro assays show IC₅₀ values of 8–12 µM against glioblastoma (U87) and lung adenocarcinoma (A549) cell lines. Apoptosis induction correlates with mitochondrial membrane depolarization and caspase-3 activation.

Pharmaceutical Applications

Kinase Inhibitor Development

The compound serves as a core structure for Bruton’s tyrosine kinase (BTK) inhibitors. Structural analogs with added pyrimidine moieties exhibit picomolar IC₅₀ values in B-cell lymphoma models .

Neuroactive Agent Design

Derivatization with fluorobenzene groups yields candidates with 90% oral bioavailability and blood-brain barrier penetration, targeting Alzheimer’s disease.

Comparison with Structural Analogues

| Parameter | tert-Butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid | tert-Butyl trans-N-(3-aminocyclobutyl)carbamate |

|---|---|---|

| Aqueous Solubility | 50 mg/mL | 8 mg/mL |

| PDE1 IC₅₀ | 2 nM | 120 nM |

| Thermal Stability | >200°C | 150°C |

| Synthetic Yield | 85–95% | 60–70% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume